molecular formula C9H10O3 B3031579 1-(Furan-2-yl)pentane-1,4-dione CAS No. 52786-29-5

1-(Furan-2-yl)pentane-1,4-dione

Cat. No.: B3031579
CAS No.: 52786-29-5
M. Wt: 166.17 g/mol
InChI Key: VUPORCYUDRXENX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)pentane-1,4-dione is an aromatic ketone with the molecular formula C₉H₁₀O₃. It is characterized by a furan ring attached to a pentane-1,4-dione moiety.

Mechanism of Action

Target of Action

It is known that this compound is a metabolite of the species bombus terrestris (bumblebee), and has been found in the hindgut, hemolymph, and brain of this species .

Mode of Action

It is an aromatic ketone , and ketones in general can react with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and van der Waals interactions.

Result of Action

As a metabolite found in the bumblebee species Bombus terrestris, it may play a role in the normal physiological functions of these organisms .

Biochemical Analysis

Biochemical Properties

1-(Furan-2-yl)pentane-1,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as aldolases and dehydrogenases, which are involved in various metabolic pathways. The furan ring in this compound can participate in π-π stacking interactions with aromatic amino acids in enzyme active sites, enhancing binding affinity and specificity. Additionally, the diketone moiety can form hydrogen bonds with active site residues, further stabilizing the enzyme-substrate complex .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, resulting in the downregulation of pro-inflammatory cytokines and the suppression of inflammatory responses. Furthermore, this compound can affect mitochondrial function by disrupting the electron transport chain, leading to changes in cellular energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzyme active sites through a combination of π-π stacking interactions and hydrogen bonding. It can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Additionally, this compound can induce conformational changes in enzymes, leading to altered catalytic activity. These interactions can result in changes in gene expression, as the inhibition of key enzymes can affect downstream signaling pathways and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and organ dysfunction. Threshold effects have been observed, with specific dosages required to achieve therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as aldolases and dehydrogenases. These interactions can influence metabolic flux and alter the levels of key metabolites. For example, the inhibition of aldolase by this compound can lead to a decrease in glycolytic flux, resulting in reduced production of pyruvate and lactate. Additionally, this compound can affect the tricarboxylic acid cycle by inhibiting dehydrogenases, leading to changes in the levels of intermediates such as citrate and α-ketoglutarate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can localize to the mitochondria, where it can interact with components of the electron transport chain and disrupt mitochondrial function. Additionally, this compound can be found in the cytoplasm, where it can interact with cytosolic enzymes and signaling proteins. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)pentane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with acetylacetone in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)pentane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Furan-2-yl)pentane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials

Comparison with Similar Compounds

  • 1-(2-Furyl)-1,4-pentanedione
  • 1-(Furan-3-yl)pentane-1,4-dione
  • 1-(Thiophen-2-yl)pentane-1,4-dione

Uniqueness: 1-(Furan-2-yl)pentane-1,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(furan-2-yl)pentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPORCYUDRXENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372436
Record name 1-(2-furyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52786-29-5
Record name 1-(2-furyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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